N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a nitrophenyl group, a thiophene carbonyl group, and a dihydropyrazol group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps including the formation of the thiophene ring, the nitration of the phenyl group, and the formation of the dihydropyrazol ring. The synthesis of similar thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiophene ring, for example, is a five-membered ring with one sulfur atom . The dihydropyrazol group is a five-membered ring with two nitrogen atoms. The nitrophenyl group consists of a phenyl ring with a nitro group attached .Scientific Research Applications
Structural Analysis and Molecular Interactions
- Studies on similar compounds, such as N-(4-Nitrophenyl)methanesulfonamide, have focused on understanding molecular structures and hydrogen bonding patterns, which are crucial for predicting biological activity and drug-receptor interactions (Gowda, Foro, & Fuess, 2007).
- Research on nimesulidetriazole derivatives, structurally related to the compound , has provided insights into the nature of intermolecular interactions, crucial for drug design and formulation (Dey et al., 2015).
Electronic and Spatial Configuration
- The electronic and spatial configuration of similar molecules, such as in the case of N-(2-Nitrophenyl)-Methanesulfonamide, is studied to understand fragmentation patterns, which are essential in predicting and optimizing drug metabolism and stability (Danikiewicz, 1997).
Chemical Reactivity and Synthesis
- Studies on nimesulide analogs, like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, contribute to understanding the chemical reactivity and synthetic pathways, which are fundamental in developing new pharmaceuticals (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Potential Pharmaceutical Applications
- Exploration of similar compounds, such as N-(3-Chlorophenyl)methanesulfonamide, aids in understanding how different substitutions affect biological activity, which is crucial for the development of new therapeutic agents (Gowda, Foro, & Fuess, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPYKBIKXODIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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